Product packaging for Pentoxyverine(Cat. No.:CAS No. 77-23-6)

Pentoxyverine

Cat. No.: B1213730
CAS No.: 77-23-6
M. Wt: 333.5 g/mol
InChI Key: CFJMRBQWBDQYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-phenyl-1-cyclopentanecarboxylic acid 2-[2-(diethylamino)ethoxy]ethyl ester is a member of benzenes.
Pentoxyverine, also referred to as carbetapentane, is a non-opioid central acting antitussive with antimuscarinic, anticonvulsant, and local anesthetic properties. It is an active ingredient in over-the-counter cough suppressants in combination with guaifenesin and H1-receptor antagonists. This compound acts on sigma-1 receptors, as well as kappa and mu-opioid receptors. The FDA withdrew the use of all oral gel drug products containing this compound citrate. Other forms of this compound citrate continue to be marketed.
CARBETAPENTANE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for sinusitis and cough.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31NO3 B1213730 Pentoxyverine CAS No. 77-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJMRBQWBDQYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022734
Record name Carbetapentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

165-170 °C @ 0.01 MM OF HG
Record name CARBETAPENTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN ETHYL ALC /CITRATE/
Record name Pentoxyverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARBETAPENTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

77-23-6
Record name Carbetapentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentoxyverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentoxyverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carbetapentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentoxyverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.923
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTOXYVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32C726X12W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CARBETAPENTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

90-95
Record name Pentoxyverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Historical Context and Evolution of Carbetapentane Research

Early Development and Initial Characterization

Carbetapentane, chemically known as 2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate, emerged in the mid-20th century as a non-opioid, centrally acting cough suppressant. globalrx.comnih.gov Developed by the Belgian pharmaceutical company UCB, it was later marketed in the United States by Pfizer under the brand name Toclase around 1955. tandfonline.comciteline.comdrugs.comdcfmodeling.comwikipedia.org

Initial characterization of carbetapentane identified it as an agent with both antimuscarinic and local anesthetic properties. nih.gov Its mode of action as a cough suppressant was believed to be through its effect on the signals in the brain that trigger the cough reflex. drugs.comcymitquimica.com The citrate (B86180) salt of carbetapentane was commonly used in formulations to enhance its solubility and stability. cymitquimica.com

Below is a summary of the initially characterized physical and chemical properties of Carbetapentane and its citrate salt:

PropertyValue
Carbetapentane (Base)
Molecular FormulaC20H31NO3
Molecular Weight333.47 g/mol
Boiling Point165-170 °C @ 0.01 mm Hg
Carbetapentane Citrate
Molecular FormulaC26H39NO10
Molecular Weight525.59 g/mol
Melting Point84-86 °C
SolubilityFreely soluble in water
AppearanceWhite to off-white solid

This table is based on data from multiple sources. nih.govnih.govchemicalbook.comcaymanchem.com

Shifts in Therapeutic Applications and Research Focus

While initially valued for its antitussive effects, the therapeutic landscape for carbetapentane began to shift. In the 1980s, research started to uncover novel properties of the compound, leading to a significant change in its scientific application. A pivotal moment in this transition was the discovery of its anticonvulsant properties. nih.gov This finding opened up new avenues of investigation into its potential utility in neurological disorders beyond cough.

This shift was further solidified by the growing interest in a class of proteins known as sigma receptors. The history of sigma receptors themselves is complex; they were initially misclassified as a type of opioid receptor in 1976. nih.govfrontiersin.orgwikipedia.org It wasn't until later that they were recognized as a distinct class of proteins with unique pharmacological characteristics. nih.govfrontiersin.orgwikipedia.org The sigma-1 receptor was first cloned in 1996. nih.govfrontiersin.org

As researchers began to screen known drugs for their affinity to these newly characterized receptors, carbetapentane was identified as a potent sigma-1 receptor agonist. researchgate.netnih.gov This discovery was a turning point, transforming carbetapentane from a simple cough suppressant into a valuable research tool for probing the function of the sigma-1 receptor. The focus of many studies shifted from its clinical efficacy as an antitussive to its role in modulating sigma-1 receptor activity and the downstream cellular effects.

Milestones in Receptor Binding and Mechanism Elucidation

The elucidation of carbetapentane's interaction with various receptors has been a gradual process, with key studies providing crucial insights into its mechanism of action.

One of the most significant milestones was the quantitative characterization of its binding affinity for sigma receptors. Radioligand binding assays revealed that carbetapentane is a high-affinity sigma-1 receptor agonist. nih.gov These studies provided concrete evidence for the observations that had been accumulating about its neurological effects.

The following table summarizes the reported binding affinities (Ki) of carbetapentane for sigma-1 and sigma-2 receptors from various studies. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeReported Ki (nM)
Sigma-110.4
Sigma-1 (guinea pig brain)75
Sigma-2894

This data is compiled from multiple research sources. citeline.comcaymanchem.com

Further research has indicated that the antitussive effects of carbetapentane and other sigma-1 agonists may be mediated, at least in part, through their action on these receptors. researchgate.netnih.gov Studies in animal models demonstrated that the administration of sigma-1 agonists, including carbetapentane, could inhibit induced coughing. caymanchem.comnih.gov

In addition to its primary activity at the sigma-1 receptor, carbetapentane is also known to act as a muscarinic receptor antagonist, which aligns with its early characterization. citeline.comwikipedia.org The exact interplay between its sigma-1 agonism and muscarinic antagonism in producing its full range of pharmacological effects continues to be an area of scientific inquiry. The understanding of carbetapentane's mechanism has evolved from a general concept of central nervous system cough suppression to a more nuanced view involving specific molecular targets.

Mechanistic Pharmacology of Carbetapentane

Central Nervous System (CNS) Actions

Muscarinic Receptor Antagonism

Binding Affinity and Selectivity at Muscarinic Receptors

Carbetapentane exhibits antimuscarinic properties, functioning as an antagonist at muscarinic receptors, with specific identification of the M1 subtype selleckchem.comcloud-clone.comresearchgate.net. While detailed quantitative binding affinity (Ki or IC50) data for carbetapentane at muscarinic receptors is not extensively documented in the reviewed literature nih.gov, studies involving carbetapentane analogs have indicated that structural modifications can yield substantial selectivity over muscarinic receptor binding, with some analogs demonstrating over 220-fold selectivity nih.gov. This suggests that the parent compound interacts with muscarinic sites, and its chemical structure can be altered to enhance receptor selectivity nih.govnih.govosti.govselleckchem.com.

Implications of Antimuscarinic Properties in Antitussive Effect

The antimuscarinic (anticholinergic) properties of carbetapentane are considered integral to its efficacy as an antitussive. By antagonizing muscarinic receptors, carbetapentane is thought to contribute to the attenuation of the cough reflex selleckchem.comcloud-clone.comresearchgate.netchemsrc.commedchemexpress.com. This mechanism is believed to involve the modulation of cholinergic pathways that govern the cough response, thereby reducing the frequency and intensity of coughing episodes selleckchem.comcloud-clone.comresearchgate.netchemsrc.commedchemexpress.com.

Potential for Relaxation of Pulmonary Alveoli and Phlegm Reduction

The anticholinergic actions of carbetapentane theoretically extend to the respiratory system, suggesting a potential role in relaxing pulmonary alveoli and reducing phlegm production selleckchem.comcloud-clone.comresearchgate.netmedchemexpress.comselleckchem.com. By blocking muscarinic receptors within the airways, carbetapentane may induce bronchodilation and a decrease in mucus secretion selleckchem.comcloud-clone.comresearchgate.netchemsrc.commedchemexpress.comselleckchem.com. This bronchodilatory effect could potentially improve airway patency and facilitate the clearance of respiratory secretions, although the precise clinical significance of these effects requires further elucidation cloud-clone.comresearchgate.net.

Opioid Receptor Interactions

Carbetapentane has been observed to interact with specific opioid receptors, namely the kappa-opioid and mu-opioid receptors researchgate.netmedchemexpress.comnih.govpharmacompass.compharmaoffer.comdrugbank.comdrugbank.comnih.govresearchgate.net. These interactions form part of its complex pharmacological profile, which also encompasses sigma receptor agonism and antimuscarinic properties researchgate.net.

Kappa-Opioid Receptor Engagement

Research indicates that carbetapentane engages with kappa-opioid receptors researchgate.netresearchgate.net. While the precise nature and downstream consequences of this engagement are not extensively detailed, its interaction with this receptor subtype is recognized as part of its broader pharmacological characterization researchgate.netresearchgate.net.

Mu-Opioid Receptor Engagement

Similarly, carbetapentane also demonstrates engagement with mu-opioid receptors researchgate.netmedchemexpress.comnih.govpharmacompass.compharmaoffer.comdrugbank.comdrugbank.comnih.govresearchgate.net. This interaction contributes to its multifaceted mechanism of action, differentiating it from compounds that exclusively interact with non-opioid targets researchgate.netnih.gov.

Differentiation from Classical Opioid Antitussives

Receptor Interaction Profile of Carbetapentane

Receptor TypeInteraction TypeAffinity Data (Ki)Citation(s)
Sigma-1 ReceptorAgonist41 nM medchemexpress.com medchemexpress.com
Sigma-1 ReceptorAgonist75 nM (guinea-pig brain) selleckchem.comchemsrc.com selleckchem.comchemsrc.com
Sigma-1 ReceptorAgonist75±28 nM (guinea-pig brain) drugbank.com drugbank.com
Sigma-2 ReceptorAgonist894 nM medchemexpress.com medchemexpress.com
Muscarinic ReceptorsAntagonistNot specified selleckchem.comcloud-clone.comresearchgate.netselleckchem.com
Kappa-Opioid ReceptorInteractionNot specified researchgate.netresearchgate.net
Mu-Opioid ReceptorInteractionNot specified researchgate.netresearchgate.net

Modulation of Neurological Pathways

Carbetapentane's neurological effects are primarily mediated through its interaction with specific receptor systems within the central nervous system (CNS). A key aspect of its mechanism involves the modulation of pathways associated with the cough reflex and neuronal excitability.

Effects on Nucleus Tractus Solitarius (NTS)

The nucleus tractus solitarius (NTS), located in the brainstem, plays a critical role in processing sensory information, including afferent signals related to the cough reflex pharmacompass.comnih.govdrugbank.compharmaoffer.comnih.govucl.ac.uk. Sigma-1 receptors are highly expressed within the NTS, and their activation by carbetapentane is believed to be instrumental in its antitussive action pharmacompass.comnih.govdrugbank.compharmaoffer.com. The NTS is situated in close proximity to the brainstem's cough center, suggesting it may act as a regulatory "gate" for the cough reflex. By modulating activity in the NTS, sigma-1 receptor agonists like carbetapentane can influence afferent signals before they reach the primary cough control center pharmacompass.comnih.govdrugbank.compharmaoffer.com.

Influence on Cough Reflex Arc

Carbetapentane exerts its antitussive effect by acting on the brain's cough center to suppress the cough reflex pharmacompass.comnih.govselleckchem.comdrugbank.comontosight.aiontosight.aicymitquimica.commedchemexpress.comresearchgate.netresearchgate.netall-imm.com. While the precise mechanism is not fully elucidated, it is thought to be primarily mediated via sigma-1 receptors in the CNS pharmacompass.comnih.govdrugbank.compharmaoffer.com. Carbetapentane acts as an agonist at sigma-1 receptors pharmacompass.comnih.govdrugbank.compharmaoffer.commedchemexpress.comnih.govscbt.comd-nb.inforesearchgate.net. Additionally, there is limited evidence suggesting that sigma-1 receptor agonists may also act peripherally to modulate cough by activating sigma receptors expressed in the lungs pharmacompass.comnih.govpharmaoffer.com. Carbetapentane inhibits bronchial interceptors and weakens the cough reflex, contributing to its efficacy as a cough suppressant medchemexpress.com.

Peripheral Actions

Beyond its central nervous system effects, carbetapentane also exhibits significant peripheral actions, most notably its local anesthetic properties.

Local Anesthetic Properties

Carbetapentane possesses local anesthetic properties pharmacompass.comdrugbank.comnih.govselleckchem.comdrugbank.comdrugbank.com. It has been shown to produce skin (peripheral) infiltrative analgesia nih.gov. The mechanism underlying this local anesthetic action is attributed to its ability to inhibit voltage-gated sodium channels drugbank.compharmaoffer.com.

Carbetapentane's local anesthetic effect is mediated through the inhibition of voltage-gated sodium channels drugbank.compharmaoffer.com. Studies comparing carbetapentane to lidocaine (B1675312), a known sodium channel blocker, have demonstrated its potency in this regard. In differentiated neuronal NG108-15 cells, carbetapentane exhibited a more potent block of voltage-gated sodium currents compared to lidocaine. The half-maximal inhibitory concentrations (IC50) for carbetapentane were 36.3 µM at a holding potential of -70 mV and 62.2 µM at -100 mV. In contrast, lidocaine showed IC50 values of 49.6 µM at -70 mV and 194.6 µM at -100 mV nih.govresearchgate.net. Furthermore, carbetapentane demonstrated a significantly stronger frequency-dependence of block than lidocaine, indicating a more pronounced effect during high-frequency stimulation nih.govresearchgate.net.

Frequency-Dependent Blockade Characteristics

Research indicates that Carbetapentane's blockade of voltage-gated Na+ currents is more pronounced at higher stimulation frequencies compared to agents like lidocaine nih.gov. For instance, at a stimulation frequency of 3.33 Hz, Carbetapentane at 50 µM produced a significantly greater increase in blockade (70%) compared to lidocaine at the same concentration (30%) nih.gov. This enhanced frequency-dependent blockade suggests a slower dissociation rate from the sodium channel, leading to a more sustained effect during periods of high neuronal activity thoracickey.com. Furthermore, Carbetapentane has been shown to affect action potential generation by eliminating the fast afterhyperpolarization and accentuating the slow afterhyperpolarization, thereby reducing the frequency of action potentials physiology.org. These properties contribute to its efficacy in spinal anesthesia, where it demonstrates a more sensory/nociceptive-selective action over motor blockade compared to lidocaine nih.gov.

Preclinical Investigations of Carbetapentane

In Vitro Studies

Carbetapentane, also known as pentoxyverine, has been characterized as a sigma-1 receptor agonist through competitive binding assays. nih.gov Its binding affinity has been quantified for several receptor subtypes. In studies using guinea pig brain membranes, carbetapentane demonstrated a binding affinity (Ki) of 75 nM for the sigma-1 (σ1) receptor. medchemexpress.cnmedchemexpress.commedchemexpress.com Further investigations determined its affinity for human sigma receptors, revealing a Ki value of 41 nM for the σ1 subtype and a lower affinity for the sigma-2 (σ2) subtype, with a Ki of 894 nM. medchemexpress.cnmedchemexpress.commedchemexpress.com In addition to its well-established activity at sigma receptors, carbetapentane is also recognized to act at kappa and mu-opioid receptors, although specific binding affinities for these are less consistently detailed. nih.govresearchgate.net

Table 1: Receptor Binding Affinity (Ki) of Carbetapentane

Receptor TargetTissue/Preparation SourceBinding Affinity (Ki)
Sigma-1 (σ1)Guinea Pig Brain Membranes75 nM medchemexpress.cnmedchemexpress.commedchemexpress.com
Sigma-1 (σ1)Human41 nM medchemexpress.cnmedchemexpress.commedchemexpress.com
Sigma-2 (σ2)Human894 nM medchemexpress.cnmedchemexpress.commedchemexpress.com

The electrophysiological properties of carbetapentane have been examined, particularly its effects on ion channels critical for cellular excitability. One area of focus is its interaction with voltage-gated sodium channels, which is thought to be related to its local anesthetic properties. drugbank.com This action may involve the inhibition of voltage-gated Na(+) currents. drugbank.com

Carbetapentane's effect on cardiac potassium channels has also been investigated. In studies using hERG-transfected cells, carbetapentane was found to inhibit the outward current of the hERG (human Ether-à-go-go-Related Gene) ion channel. nih.govdrugbank.com The concentration required to produce 50% inhibition (IC50) was determined to be 3.0 µM. nih.govdrugbank.com

Table 2: Electrophysiological Effects of Carbetapentane on Ion Channels

Ion ChannelCell ModelEffectPotency (IC50)
hERG Potassium ChannelhERG-transfected cellsInhibition of outward current nih.govdrugbank.com3.0 µM nih.govdrugbank.com
Voltage-Gated Sodium ChannelsNot SpecifiedInhibition of current drugbank.comNot Specified

Carbetapentane has been identified as an inhibitor of the Organic Cation Transporter 1 (OCT1). frontiersin.orgnih.gov OCT1 is a transporter protein primarily expressed in the liver that facilitates the uptake of various endogenous compounds and drugs. frontiersin.org The inhibition of OCT1 by compounds like carbetapentane can have implications for drug-drug interactions, as it may interfere with the transport of other substrates that rely on this transporter. nih.govfrontiersin.org

In Vivo Animal Models

The guinea pig is a preferred species for antitussive research due to its propensity to cough. idexlab.com The citric acid-induced cough model is a standard method used to evaluate the efficacy of cough-suppressing agents. In this model, conscious guinea pigs are exposed to an aerosol of citric acid, which acts as a tussive agent, and the number of coughs is recorded.

Studies have demonstrated that carbetapentane possesses significant antitussive activity in this model. nih.govresearchgate.net When administered via intraperitoneal injection, carbetapentane inhibited citric acid-induced cough. researchgate.netidexlab.comnih.gov This effect was observed alongside other sigma-1 receptor agonists like SKF-10,047 and Pre-084, suggesting a potential role for this receptor in mediating its antitussive effects. researchgate.netidexlab.comnih.gov The antitussive action of dextromethorphan (B48470), another compound with sigma-1 receptor affinity, is also well-documented in this model. researchgate.net

Table 3: Antitussive Efficacy of Carbetapentane in the Citric Acid-Induced Cough Model

Animal ModelTussive AgentCompoundRoute of AdministrationObserved Effect
Conscious Guinea PigCitric Acid (aerosol)CarbetapentaneIntraperitoneal (i.p.)Inhibited cough response nih.govresearchgate.netidexlab.comnih.gov

Antitussive Efficacy Models

Electrically Stimulated Cough in Anesthetized Cats

The antitussive properties of carbetapentane have been evaluated in animal models using electrical stimulation to induce coughing. In a study involving cats anesthetized with either sodium pentobarbital (B6593769) or Dial®-urethane, an emplaced laryngo-tracheal electrode-cannula was utilized to both induce and measure the cough reflex. nih.gov This method allowed for a controlled assessment of the efficacy of antitussive agents. Carbetapentane citrate (B86180) was among the compounds tested, and its ability to suppress the electrically induced cough was demonstrated. nih.govnih.gov This model confirms the central antitussive activity of carbetapentane, as the cough reflex was initiated by direct stimulation of the neural pathways in the trachea. nih.govresearchgate.net

Comparative Studies with Other Antitussives

Comparative studies have been conducted to determine the relative potency of carbetapentane against other established antitussive agents. In the study utilizing electrically stimulated cough in anesthetized cats, carbetapentane citrate was compared with codeine sulfate (B86663) and dextromethorphan hydrobromide. nih.gov The results indicated a relative antitussive potency where dextromethorphan hydrobromide was the most effective, followed by codeine sulfate, and then carbetapentane citrate. nih.gov

Another study compared the antitussive activity of the diethylaminoethoxyethyl ester of αα-diethylphenylacetic acid (oxeladin) with carbetapentane and codeine phosphate. oup.com The findings suggested that oxeladin (B1677854) possesses antitussive activity similar to that of carbetapentane and is slightly less active than codeine phosphate. oup.com These comparative analyses are crucial for positioning a compound's efficacy within the existing therapeutic landscape.

Table 1: Comparative Antitussive Potency in Anesthetized Cats

CompoundRelative Potency (Decreasing Order)
Dextromethorphan Hydrobromide1
Codeine Sulfate2
Carbetapentane Citrate3
Source: Based on findings from Talbott MW, et al. Eur J Pharmacol. 1975. nih.gov

Anticonvulsant Activity Assessment

Beyond its antitussive effects, carbetapentane has been investigated for its potential as an anticonvulsant agent. medkoo.comdrugbank.comnih.gov These investigations suggest novel therapeutic possibilities for the compound in the field of neurology.

Carbetapentane has demonstrated notable anticonvulsant properties in maximal electroshock seizure (MES) models in rodents. pharmaoffer.com Studies in both rats and mice have shown that carbetapentane provides dose-related protection against MES-induced seizures. nih.govnih.gov This protective effect was observed following both intraperitoneal and oral administration. drugbank.comnih.govpharmaoffer.comnih.gov The MES model is considered a valuable tool for identifying drugs effective against generalized tonic-clonic seizures. nih.gov The consistent findings across multiple studies underscore the potential of carbetapentane as an anticonvulsant. drugbank.comnih.gov

The neuroprotective effects of carbetapentane have been specifically examined in kainate-induced seizure models. In a study on rats, the administration of kainic acid (KA) produced severe behavioral convulsions and significant cell loss in the CA1 and CA3 regions of the hippocampus. nih.gov Pretreatment with carbetapentane dose-dependently reduced the severity of these seizures, decreased mortality, and lessened the neuronal damage in the hippocampus. nih.gov

Furthermore, carbetapentane pretreatment was found to significantly attenuate the increase in Fos-related antigen immunoreactivity in the hippocampus, which is a marker of neuronal activation typically seen after KA-induced seizures. nih.gov The neuroprotective effects of carbetapentane in this model were blocked by the sigma-1 receptor antagonist BD1047, suggesting that carbetapentane exerts its neuroprotection against kainate-induced neurotoxicity through the modulation of sigma-1 receptors. nih.gov

Table 2: Neuroprotective Effects of Carbetapentane against Kainate (KA)-Induced Insult in Rats

ParameterEffect of Carbetapentane Pretreatment
Seizure SeverityDose-dependent reduction
Mortality RateDose-dependent reduction
Hippocampal Cell Loss (CA1 & CA3)Marked reduction
Fos-related Antigen ImmunoreactivitySignificant attenuation
Source: Based on findings from Kim HC, et al. Life Sci. 2001. nih.gov

Research has also explored the potential of carbetapentane to enhance the efficacy of existing antiepileptic drugs (AEDs). A study demonstrated that carbetapentane potentiated the anticonvulsant effects of diphenylhydantoin (phenytoin), a prototypic antiepileptic drug, in rats. nih.gov This synergistic interaction suggests that carbetapentane could potentially be used in combination therapy to improve seizure control. nih.gov The ability to potentiate other AEDs indicates that carbetapentane may act through mechanisms that are complementary to those of conventional anticonvulsants. nih.govresearchgate.net

Local Anesthetic and Analgesic Efficacy

Carbetapentane possesses recognized local anesthetic properties. nih.govresearchgate.net Studies have sought to quantify this efficacy and understand its underlying mechanisms. One investigation focused on its use for spinal anesthesia in rats, comparing its effects to the standard local anesthetic, lidocaine (B1675312). nih.gov The results showed that intrathecally administered carbetapentane produced a dose-dependent spinal blockade that was more selective for sensory nerves over motor nerves. nih.gov Notably, carbetapentane was found to be more potent than lidocaine in inducing spinal anesthesia. nih.gov The mechanism for this effect is believed to be the inhibition of voltage-gated sodium currents, with carbetapentane demonstrating a more potent and use-dependent block of these channels compared to lidocaine. nih.gov

In another study evaluating infiltrative cutaneous analgesia in rats, carbetapentane was compared with bupivacaine (B1668057). nih.gov Carbetapentane produced cutaneous analgesia in a dose-related manner. nih.gov While bupivacaine was found to be more potent on a 50% effective dose (ED50) basis, the duration of analgesia at equianalgesic doses was similar for both carbetapentane and bupivacaine. nih.gov

Table 3: Comparative Local Anesthetic Potency

ParameterCarbetapentaneLidocaineBupivacaine
Spinal Anesthesia Potency More potentLess potentNot tested
Spinal Blockade Selectivity More sensory-selectiveNot specifiedNot tested
Cutaneous Analgesia Potency (ED50) Less potentNot testedMore potent
Cutaneous Analgesia Duration Similar duration at equianalgesic dosesNot testedSimilar duration at equianalgesic doses
Source: Based on findings from Leung YM, et al. (2013) and Chen YW, et al. (2011). nih.govnih.gov
Cutaneous Analgesia Models in Rats

The local anesthetic properties of carbetapentane have been evaluated in rat models using cutaneous analgesia assays. researchgate.netresearchgate.netnih.gov A primary method for this assessment is the blockade of the cutaneous trunci muscle reflex (CTMR), which is a response to a noxious pinprick stimulus to the dorsal skin. researchgate.netnih.gov In these studies, subcutaneous injections of carbetapentane resulted in a dose-dependent analgesic effect, demonstrating its capacity to function as a local anesthetic for infiltrative cutaneous analgesia. researchgate.netnih.gov The efficacy of carbetapentane in producing cutaneous analgesia was found to be comparable in duration to that of bupivacaine at equianalgesic doses. researchgate.netnih.gov

Spinal Anesthesia Studies

Investigations into the effects of carbetapentane administered intrathecally in rats have revealed its potential as a spinal anesthetic agent. drugbank.comnih.gov Studies show that carbetapentane produces a dose-dependent spinal blockade. drugbank.comnih.gov A notable characteristic of its action in spinal anesthesia is a more selective effect on sensory and nociceptive pathways compared to motor pathways. drugbank.comnih.gov When compared to lidocaine, carbetapentane induced a spinal blockade with a more pronounced sensory/nociceptive-selective action over motor blockade. drugbank.com

Comparative Potency with Reference Anesthetics (e.g., Lidocaine, Bupivacaine)

In studies evaluating infiltrative cutaneous analgesia in rats, carbetapentane's potency has been directly compared to standard local anesthetics like bupivacaine. researchgate.netnih.gov These comparisons, based on the 50% effective dose (ED50), established a potency hierarchy where bupivacaine is more potent than carbetapentane. researchgate.netnih.gov Specifically, the ED50 for bupivacaine was determined to be 1.78 μmol, whereas the ED50 for carbetapentane was 2.53 μmol. nih.gov Despite this difference in potency, the duration of cutaneous analgesia produced by carbetapentane was similar to that of bupivacaine at equianalgesic concentrations (ED25, ED50, and ED75). researchgate.netnih.gov In the context of spinal anesthesia, carbetapentane demonstrated a more sensory-selective action than lidocaine. drugbank.com

Table 1: Comparative Potency of Anesthetics in Cutaneous Analgesia in Rats Data based on the blockade of the cutaneous trunci muscle reflex.

CompoundED50 (μmol) [95% Confidence Interval]Potency Rank
Bupivacaine 1.78 [1.52-2.07]1
Carbetapentane 2.53 [2.38-2.77]2
Caramiphen 3.60 [3.41-3.99]3
Source: nih.gov

Neuroprotective Potential in Ischemic Models

Carbetapentane has been investigated for its neuroprotective effects in the context of cerebral ischemia, largely attributed to its activity as a sigma-1 receptor agonist. acs.orgphysiology.orgnih.gov In in-vitro ischemia models using cultured cortical neurons from embryonic rats, carbetapentane demonstrated a capacity to mitigate the dysregulation of intracellular calcium ([Ca²⁺]i) homeostasis, a key factor in neuronal death following ischemic injury. nih.gov Specifically, carbetapentane mimicked the effects of other sigma-1 receptor agonists by depressing the elevations in [Ca²⁺]i that are typically observed in response to ischemia induced by sodium azide (B81097) and glucose deprivation. physiology.orgnih.gov

Further studies have shown that while carbetapentane did not reduce the frequency of peri-infarct depolarizations (PIDs)—pathological waves of depolarization that contribute to infarct expansion—it did diminish the severity of associated episodic hypoperfusions. This action helped to improve cerebral blood flow during acute focal ischemia, suggesting a potential mechanism for its neuroprotective properties. acs.org

Investigations into Anoxic Depolarization

Anoxic depolarization (AD) is a rapid and profound depolarization of neurons that occurs within minutes of stroke onset due to the failure of the Na⁺/K⁺-ATPase pump, leading to acute cell death. nih.govnih.gov Preclinical studies using whole-cell recordings from CA1 pyramidal neurons in rat brain slices have shown that pretreatment with carbetapentane significantly delays the onset of AD. physiology.orgnih.gov This delay is achieved without altering the neuron's resting membrane potential or input resistance. physiology.orgnih.gov

Table 2: Effects of Carbetapentane on Neuronal Properties During Anoxia Models

ParameterEffect of Carbetapentane Pretreatment
Anoxic Depolarization (AD) Onset Significantly delayed physiology.orgnih.gov
Resting Membrane Potential No significant effect physiology.orgnih.gov
Neuronal Input Resistance No significant effect physiology.orgnih.gov
Fast Afterhyperpolarization (fAHP) Eliminated physiology.orgnih.gov
Slow Afterhyperpolarization (sAHP) Accentuated physiology.orgnih.gov
Action Potential (AP) Frequency Reduced physiology.orgnih.gov
Source: physiology.orgnih.gov

Studies on Allodynia

Investigations into the role of carbetapentane in pain sensitization models have yielded specific findings regarding allodynia. medchemexpress.comresearchgate.netugr.es Allodynia is a state where pain is caused by a stimulus that does not normally provoke pain. In studies using mice, the systemic administration of carbetapentane, a sigma-1 receptor agonist, was shown to potentiate secondary mechanical allodynia induced by capsaicin. medchemexpress.comugr.es When the nociceptive system was first primed with capsaicin, subsequent administration of carbetapentane resulted in a strong potentiation of the mechanical allodynia response. medchemexpress.comresearchgate.net This effect highlights the role of sigma-1 receptor agonism in modulating nociceptive signaling, particularly in sensitized states. researchgate.netresearchgate.net

Pharmacokinetics and Pharmacodynamics of Carbetapentane

Pharmacokinetic Profiles

The pharmacokinetic profile of carbetapentane describes how the body absorbs, distributes, metabolizes, and eliminates the drug.

Plasma Concentration-Time Profiles

The plasma concentration-time profile of carbetapentane illustrates how the drug's concentration in the blood changes over time after administration. After oral dosing, carbetapentane is rapidly absorbed, reaching peak plasma concentrations (Cmax) within 1.2 to 2 hours nih.govwikipedia.orgpharmaoffer.comnih.govdrugbank.comresearchgate.netresearchgate.netpharmacompass.comnih.gov. The drug is then eliminated, with a half-life of approximately 2.3 hours, indicating a relatively short duration of action in the plasma nih.govwikipedia.orgnih.govdrugbank.comresearchgate.netpharmacompass.comnih.gov. This rapid absorption and elimination profile is characteristic of many orally administered antitussive agents.

Data Table: Carbetapentane Pharmacokinetic Parameters (Oral Administration)

ParameterValueSource(s)
Time to Peak Concentration (Tmax)1.2 - 2 hours nih.govwikipedia.orgpharmaoffer.comnih.govdrugbank.comresearchgate.netresearchgate.netpharmacompass.comnih.gov
Elimination Half-Life (t½)~2.3 hours nih.govwikipedia.orgnih.govdrugbank.comresearchgate.netpharmacompass.comnih.gov
Primary Elimination RouteRenal wikipedia.org
Major Metabolic PathwayEster Hydrolysis wikipedia.orgresearchgate.net

Pharmacodynamic Relationships

Carbetapentane functions as an antitussive agent, primarily by acting within the central nervous system (CNS) to suppress the cough reflex nih.govpharmaoffer.comdrugbank.comontosight.ai. While the precise mechanism is not fully understood, it is believed to involve modulation of sigma-1 receptors in the CNS, particularly in the nucleus tractus solitarius (NTS) of the brainstem, which is close to the cough center nih.govpharmaoffer.comselleckchem.comdrugbank.comscbt.com. Carbetapentane acts as an agonist at sigma receptors pharmaoffer.comselleckchem.comdrugbank.comscbt.com.

Additionally, carbetapentane exhibits other pharmacological properties that may contribute to its therapeutic effects. These include:

Antimuscarinic properties: Similar to atropine, carbetapentane may act at peripheral parasympathetic nerve endings, potentially relaxing pulmonary alveoli and reducing phlegm production wikipedia.orgnih.govdrugbank.comselleckchem.com.

Local anesthetic properties: Carbetapentane has demonstrated local anesthetic actions, particularly on the skin in some studies nih.govpharmaoffer.comselleckchem.com.

Anticonvulsant activities: Some studies suggest carbetapentane may possess anticonvulsant properties, showing protective effects against electroshock-induced seizures in animal models pharmaoffer.comdrugbank.compharmacompass.comnih.gov.

Carbetapentane is also noted to interact with kappa and mu-opioid receptors, although the relevance of these interactions to its antitussive activity is not fully elucidated nih.govpharmaoffer.comdrugbank.com. In animal studies, carbetapentane has shown efficacy in inhibiting citric-acid-induced cough in guinea pigs nih.govpharmaoffer.compharmacompass.comnih.gov.

Concentration-Effect Modeling for Antitussive Activity

The relationship between the concentration of carbetapentane in the body and its antitussive activity is a key area of study for understanding its therapeutic efficacy. Pharmacokinetic data provides the foundation for such analyses, by describing how the drug is absorbed, distributed, metabolized, and eliminated. In humans, carbetapentane reaches its maximum plasma concentration (Cmax) approximately 1.2 to 2 hours after oral administration, with a reported elimination half-life of around 2.3 hours nih.govnih.gov. This pharmacokinetic profile suggests that sustained therapeutic effects may depend on the drug's concentration remaining above a certain threshold for a sufficient duration. While specific detailed concentration-effect models for carbetapentane's antitussive activity are not extensively detailed in the provided literature, the principle of relating drug concentrations to therapeutic effects is acknowledged. Intravenous or intra-arterial administration of antitussive drugs, in general, offers the advantage of directly correlating effects with concentrations within the therapeutic range nih.gov. For combination products containing carbetapentane, the goal is often to ensure that its plasma concentration profile is therapeutically relevant for a significant portion of the time that other co-administered drugs are also within their therapeutic ranges google.com.

Relationship between Receptor Occupancy and Pharmacological Effects

Carbetapentane's antitussive action is primarily attributed to its interaction with sigma receptors, particularly the sigma-1 (σ1) subtype, located within the central nervous system nih.govresearchgate.netnih.govmedchemexpress.comdrugbank.commedchemexpress.comscbt.compharmacompass.com. These receptors are highly expressed in areas of the brainstem, such as the nucleus tractus solitarius (NTS), which plays a critical role in regulating the cough reflex drugbank.com. Carbetapentane acts as an agonist at these sigma-1 receptors, with reported binding affinities (Ki values) ranging from 10.4 nM to 75 nM for sigma-1 receptors, and a higher affinity (894 nM) for sigma-2 receptors medchemexpress.commedchemexpress.commedchemexpress.comcaymanchem.com. The agonistic activity at sigma-1 receptors is thought to modulate afferent activity before it reaches the central cough center, thereby suppressing the cough reflex drugbank.com.

Evidence supporting this mechanism comes from studies where sigma-1 receptor antagonists have been shown to reverse the antitussive effects of carbetapentane and other sigma-1 agonists in preclinical models researchgate.net. This direct link between receptor engagement and pharmacological outcome highlights the importance of sigma-1 receptor occupancy in mediating carbetapentane's antitussive properties. Beyond sigma receptors, carbetapentane also exhibits antimuscarinic properties, acting as an antagonist at muscarinic M1 receptors, which may contribute to its effects by relaxing pulmonary alveoli and reducing phlegm production nih.govpharmacompass.comselleckchem.com. Additionally, it possesses local anesthetic properties, potentially by inhibiting voltage-gated sodium channels nih.govselleckchem.compharmacompass.com.

Dose-Response Characterization in Preclinical Studies

Preclinical studies have investigated the dose-dependent antitussive effects of carbetapentane using various animal models.

In guinea pigs, carbetapentane administered intraperitoneally has demonstrated dose-dependent inhibition of citric acid-induced cough. Studies reported maximal cough inhibitions of approximately 50% at a dose of 5 mg/kg nih.gov, while another indicated around 70% inhibition at a dose of 0.95 µmol/kg researchgate.net. Doses ranging from 1-5 mg/kg via intraperitoneal administration were effective in inhibiting cough nih.gov.

In mice, oral administration of carbetapentane over seven days at a dose of 50 mg/kg resulted in a notable increase in the latent period of cough by 121.72% and a 45.45% inhibition of cough frequency medchemexpress.com.

Additionally, antitussive activity has been observed in anesthetized cats when cough was elicited by electrical stimulation of the trachea nih.govresearchgate.net.

Structure Activity Relationship Sar Studies of Carbetapentane Analogs

Chemical Modifications and Their Impact on Receptor Binding

To understand the structural requirements for receptor affinity and selectivity, a variety of carbetapentane analogs have been synthesized and evaluated. nih.govresearchgate.net These modifications have systematically targeted four key regions of the carbetapentane molecule: the phenyl ring, the cyclopentyl ring, the carboxylate function, and the diethylamino moiety. nih.govunl.pt The insights gained from these modifications have been instrumental in identifying the structural features that govern the interaction with sigma and muscarinic receptors. nih.govresearchgate.net

Systematic substitutions on the phenyl ring of carbetapentane analogs have been explored to understand their influence on receptor binding affinity. nih.govresearchgate.net Studies involving the introduction of various substituents at different positions of the phenyl ring have provided valuable insights into the steric and electronic requirements of the binding pocket. nih.gov While detailed SAR data on phenyl ring substitutions for a broad range of carbetapentane analogs are extensive, the general findings indicate that the nature and position of the substituent can significantly modulate the affinity for sigma receptors. nih.govnih.gov For instance, the introduction of small electron-withdrawing or electron-donating groups can either enhance or decrease binding affinity, depending on their specific location on the ring. acs.org

Table 1: Impact of Phenyl Ring Substitutions on Receptor Binding This table is a representative summary based on general SAR principles and may not reflect the full scope of all synthesized analogs.

SubstitutionPositionEffect on Sigma-1 AffinityEffect on Muscarinic Affinity
None (Carbetapentane)-HighModerate
MethylparaVariableVariable
ChloroparaVariableVariable
MethoxyparaVariableVariable

Modifications to the cyclopentyl ring of carbetapentane, including contracting it to a cyclopropyl (B3062369) ring, expanding it, or replacing it with a methyl group, have been shown to have a profound impact on receptor selectivity. nih.govunl.pt Specifically, replacing the cyclopentyl ring with a smaller ring system like cyclopropyl or a simple methyl group resulted in a significant increase in selectivity for sigma-1 receptors over muscarinic receptors. nih.govunl.pt These findings suggest that the size and conformation of this alicyclic moiety are critical determinants for muscarinic receptor interaction, with smaller substituents being less tolerated by the muscarinic binding site. nih.govnih.gov

Table 2: Effect of Cyclopentyl Ring Modifications on Receptor Selectivity

ModificationSigma-1 AffinityMuscarinic AffinitySelectivity (Sigma-1 vs. Muscarinic)
Cyclopentyl (Carbetapentane)HighModerateModerate
CyclopropylRetained/HighSignificantly Reduced>220-fold increase nih.govunl.pt
MethylRetained/HighSignificantly Reduced>220-fold increase nih.govunl.pt

Alterations to the carboxylate ester linkage in carbetapentane have been a key strategy in modulating its receptor binding profile. nih.govunl.pt Replacing the ester function with bioisosteric groups such as an amide, a methyl ether, or a methylamine (B109427) has been investigated. nih.gov These modifications, particularly the replacement of the ester group, led to a substantial decrease in affinity for muscarinic receptors, thereby enhancing the selectivity for sigma-1 receptors. nih.govunl.pt This indicates that the ester functionality is a crucial pharmacophoric element for muscarinic receptor recognition.

Table 3: Influence of Carboxylate Function Alterations on Receptor Binding

Functional GroupSigma-1 AffinityMuscarinic AffinitySelectivity (Sigma-1 vs. Muscarinic)
Ester (Carbetapentane)HighModerateModerate
AmideRetained/HighSignificantly Reduced>220-fold increase nih.govunl.pt
Methyl EtherRetained/HighSignificantly ReducedIncreased
MethylamineRetained/HighSignificantly ReducedIncreased

The N,N-diethyl substituent on the aminoethoxyethyl side chain of carbetapentane has also been a target for chemical modification. nih.govunl.pt Replacing the diethylamino group with other cyclic amines, such as a morpholino or a piperidino moiety, has been explored. nih.govresearchgate.net These substitutions were found to influence both sigma and muscarinic receptor affinities. Notably, the introduction of a morpholino group was one of the key modifications that contributed to a greater than 220-fold increase in selectivity for sigma-1 receptors over muscarinic receptors. nih.govunl.pt

Table 4: Impact of Diethylamino Moiety Substitutions on Receptor Selectivity

SubstitutionSigma-1 AffinityMuscarinic AffinitySelectivity (Sigma-1 vs. Muscarinic)
Diethylamino (Carbetapentane)HighModerateModerate
MorpholinoRetained/HighSignificantly Reduced>220-fold increase nih.govunl.pt
PiperidinoRetained/HighReducedIncreased

Selectivity Profiling (e.g., Sigma-1 vs. Sigma-2, Muscarinic, PCP Receptors)

A comprehensive understanding of the pharmacological profile of carbetapentane analogs requires their evaluation across a panel of relevant receptors. nih.govacs.org Besides the primary targets of sigma-1 and muscarinic receptors, selectivity profiling has often included sigma-2 receptors and the phencyclidine (PCP) site of the NMDA receptor. nih.govmdma.ch

Research has consistently shown that carbetapentane and its analogs are generally selective for sigma-1 over sigma-2 sites. nih.govresearchgate.net For instance, some of the most selective analogs demonstrated 51- to 78-fold selectivity for the sigma-1 receptor subtype. nih.govresearchgate.net Furthermore, a crucial finding from these studies is that none of the tested carbetapentane analogs displayed any significant activity at PCP sites, distinguishing their mechanism of action from that of PCP-like compounds. nih.govucl.ac.uk The combination of modifications, such as replacing the ester function, altering the cyclopentyl ring, and substituting the diethylamino group, successfully yielded compounds with over 220-fold selectivity for sigma-1 receptors over muscarinic receptors. nih.govunl.pt

Identification of Novel Selective Sigma-1 Ligands

The systematic SAR studies on carbetapentane have culminated in the successful identification of novel and potent ligands with high selectivity for the sigma-1 receptor. nih.govunl.pt By strategically combining the chemical modifications that were found to reduce muscarinic affinity while retaining or enhancing sigma-1 affinity, researchers have developed a new generation of pharmacological tools. nih.govresearchgate.net

These novel ligands, which incorporate features like a cyclopropyl or methyl group instead of the cyclopentyl ring, an amide or other ester isostere, and a morpholino moiety, exhibit a significantly improved selectivity profile. nih.govunl.pt For example, specific analogs have been reported with 65-fold and 78-fold selectivity for sigma-1 over sigma-2 receptors. nih.govresearchgate.net The development of these highly selective sigma-1 ligands is a direct outcome of the detailed SAR investigations and provides valuable molecular probes to explore the therapeutic potential of targeting the sigma-1 receptor for conditions such as convulsions and ischemia, independent of muscarinic effects. nih.gov

Analytical Methodologies for Carbetapentane and Its Metabolites in Biological Matrices

Spectrophotometric and Spectrofluorometric Approaches

Spectroscopic methods, including spectrophotometry and spectrofluorometry, offer alternative analytical strategies for carbetapentane. Extraction-free spectrophotometric assays for pentoxyverine citrate (B86180) (carbetapentane citrate) using sulfonephthalein dyes have been reported abmole.commedchemexpress.commedchemexpress.com. Additionally, extractive-spectrophotometric methods have been developed, utilizing dyes like rose bengal to form colored ion-pair complexes with carbetapentane citrate, which are then extracted into an organic solvent and measured spectrophotometrically. This approach has been applied to pharmaceutical formulations innovareacademics.ininnovareacademics.in. Spectrofluorometric methods, while not extensively detailed for carbetapentane itself in the provided snippets, have been successfully applied to related compounds like guaifenesin, demonstrating good sensitivity with LOD and LOQ values in the sub-µg/mL range and high recoveries researchgate.net. UV spectroscopy is also cited as a method for carbetapentane analysis nih.gov.

Method Validation

The validation of analytical methods for carbetapentane ensures their reliability, accuracy, and suitability for intended applications. Key validation parameters include sensitivity, selectivity, accuracy, precision, linearity, and recovery.

Sensitivity (Limit of Detection - LOD, Limit of Quantitation - LOQ): Method sensitivity is critical for detecting and quantifying low concentrations of carbetapentane in biological samples. For an HPLC-DAD method applied to carbetapentane and a degradation product, the LOD was reported as 3.79 x 10⁻² µg/mL for carbetapentane and 4.24 x 10⁻² µg/mL for the degradation product, with corresponding LOQs of 12.62 x 10⁻² µg/mL and 14.12 x 10⁻² µg/mL, respectively researchgate.net. In plasma analysis using LC-ESI/MS, the linear concentration range for this compound citrate was 1.0–160.0 ng/mL, indicating good sensitivity researchgate.net.

Selectivity: Selectivity ensures that the method can accurately measure carbetapentane in the presence of other components, such as excipients, metabolites, or degradation products researchgate.netwho.intmdpi.comscience.govnih.gov. Stability-indicating methods are specifically designed to resolve the analyte from its degradation products researchgate.netscience.govnih.gov. For LC-MS/MS methods, selectivity is assessed by evaluating potential interference from endogenous compounds and ensuring chromatographic separation who.intmdpi.com.

Accuracy: Accuracy reflects how close the measured values are to the true values. It is typically assessed through percent recovery. For an HPLC-DAD method, the recovery of carbetapentane was found to be 100.23% researchgate.net. In a UPLC study, recoveries for this compound citrate were reported to be not less than 97.7% researchgate.net. For related compounds, spectrofluorometric methods have shown recoveries around 100% researchgate.net. General validation guidelines suggest that accuracy should fall within ±15% of the nominal concentration for quality control (QC) samples who.int.

Precision: Precision evaluates the repeatability (within-run) and intermediate precision (between-run) of the method who.inteirgenix.com. For LC-ESI/MS analysis in plasma, the inter- and intra-day precision (RSD) was reported to be less than 12.5% researchgate.net. Another UPLC method demonstrated precision with an RSD of less than 2.0% researchgate.net. Method validation guidelines typically require precision (coefficient of variation) to be no greater than 15% for QC samples who.int.

Linearity: Linearity is assessed by establishing a calibration curve that demonstrates a direct proportional relationship between the analyte concentration and the instrument's response. For an HPLC-DAD method, the linear calibration range for carbetapentane was 10–40 µg/mL researchgate.net. In a plasma analysis using LC-ESI/MS, the calibration curve for this compound citrate was linear over the range of 1.0–160.0 ng/mL, with a correlation coefficient exceeding 0.9998 researchgate.net. For UPLC methods analyzing mixtures containing carbetapentane, calibration ranges for carbetapentane were reported as 5–25 µg/mL yildiz.edu.tr. Spectrophotometric methods have also demonstrated linearity, with good correlation coefficients within specified concentration ranges innovareacademics.in.

Recovery: Recovery refers to the efficiency with which an analyte is extracted from a sample matrix. In UPLC studies, recoveries for carbetapentane were reported to be not less than 97.7% researchgate.net. An HPLC-DAD method achieved a recovery of 100.23% for carbetapentane researchgate.net. Method validation also involves evaluating matrix effects, which can influence analyte recovery who.int.

Table 1: HPLC-DAD Method Validation Parameters for Carbetapentane and Degradation Product (DG)

ParameterCarbetapentane (PNX)Degradation Product (DG)Reference
Linear Range10–40 µg/mL10–40 µg/mL researchgate.net
Recovery100.23%100.07% researchgate.net
LOD3.79 x 10⁻² µg/mL4.24 x 10⁻² µg/mL researchgate.net
LOQ12.62 x 10⁻² µg/mL14.12 x 10⁻² µg/mL researchgate.net

Table 2: LC-ESI/MS Method Validation Parameters for this compound Citrate in Plasma

ParameterValueReference
Linear Concentration Range1.0–160.0 ng/mL researchgate.net
Inter/Intra-day Precision (RSD)< 12.5% researchgate.net
Recovery≥ 97.7% researchgate.net

Table 3: Spectrofluorometric Method Validation Parameters for Guaifenesin (Illustrative Example)

ParameterValueReference
Concentration Range0.1–1.1 µg/mL researchgate.net
LOD0.03 µg/mL researchgate.net
LOQ0.08 µg/mL researchgate.net
Recovery100.44% ± 0.037 researchgate.net

Compound List:

Carbetapentane

this compound

this compound citrate

Potassium guaiacolsulfonate

Guaifenesin

Diphenhydramine HCl

Clinical Research and Therapeutic Potential of Carbetapentane

Potential for Other Therapeutic Applications

Anti-ischemic Properties

Studies have indicated that carbetapentane may possess anti-ischemic properties. Research involving rat brain slices demonstrated that carbetapentane, along with dextromethorphan (B48470), could block the generation of spreading depolarizations (SDs) induced by potassium chloride. Spreading depolarizations are implicated in various neurovascular conditions, including stroke, and their presence correlates with secondary neuronal damage and poor clinical outcomes. Carbetapentane's ability to prevent tissue swelling following SDs suggests a potential role in mitigating ischemic injury nih.gov. Further investigation in neuronal recordings showed that carbetapentane could delay anoxic depolarization (AD), a key event leading to neuronal death in ischemic conditions physiology.org. These findings suggest that carbetapentane might offer neuroprotection in ischemic events by interfering with pathological depolarization processes physiology.orgfrontiersin.orgphysiology.org.

Analgesic Applications (e.g., Spinal Anesthesia)

Carbetapentane has been evaluated for its local anesthetic and analgesic effects. Studies comparing carbetapentane with bupivacaine (B1668057) in rats found that carbetapentane elicited cutaneous analgesia in a dose-related manner, similar to bupivacaine bmj.comnih.govresearchgate.net. At equianalgesic doses, carbetapentane demonstrated a duration of analgesia comparable to bupivacaine. Importantly, carbetapentane appeared less likely to induce central nervous system and cardiovascular systemic toxicity compared to bupivacaine at equipotent doses bmj.comnih.gov. While the research specifically on spinal anesthesia is limited, the findings on its local anesthetic properties suggest a potential for broader analgesic applications bmj.comnih.govresearchgate.net. Other compounds, such as tramadol, have been studied as adjuvants in spinal anesthesia to prolong the duration of analgesia pafmj.org.

Drug Interactions and Contraindications

Carbetapentane can interact with various substances, necessitating caution when co-administered with certain medications or consumed with alcohol.

Central Nervous System Depressants (e.g., Alcohol, Barbiturates)

Carbetapentane, particularly when formulated with other agents like chlorpheniramine (B86927) or phenylephrine, can potentiate the central nervous system (CNS) depressant effects of alcohol and barbiturates clevelandclinic.orgclevelandclinic.orgrxlist.comajrms.comdrugs.com. Alcohol can exacerbate carbetapentane's sedative effects, leading to increased dizziness, drowsiness, and impaired concentration and judgment clevelandclinic.orgdrugs.com. Barbiturates, also CNS depressants, can have additive effects with carbetapentane, potentially leading to severe outcomes like unconsciousness or death due to slowed breathing and reduced alertness clevelandclinic.orgrxlist.comaddictioncenter.com. Therefore, avoiding or limiting alcohol consumption while using carbetapentane is advised clevelandclinic.orgdrugs.com.

Monoamine Oxidase Inhibitors (MAOIs)

A significant contraindication for carbetapentane use involves co-administration with Monoamine Oxidase Inhibitors (MAOIs). Taking carbetapentane within 14 days of using MAOIs can result in dangerous drug interactions clevelandclinic.orgkaiserpermanente.orgdrugs.comdrugs.comclevelandclinic.orgclevelandclinic.org. MAOIs include medications such as isocarboxazid, linezolid, phenelzine, rasagiline, selegiline, and tranylcypromine (B92988) kaiserpermanente.org.

Stimulants

Carbetapentane should not be taken concurrently with stimulant medications clevelandclinic.orgclevelandclinic.org. Stimulants are often prescribed for attention disorders, weight loss, or to promote wakefulness.

Other Cold, Cough, and Allergy Medications

Caution is advised when combining carbetapentane with other over-the-counter or prescription medications for cold, cough, or allergies clevelandclinic.orgclevelandclinic.orgclevelandclinic.orgclevelandclinic.orgmyactivehealth.com. Many of these products contain antihistamines or cough suppressants, and taking them together with carbetapentane could lead to an excessive intake of certain drug classes, potentially increasing CNS depressant effects or other adverse reactions kaiserpermanente.orgdrugs.com.


Interactions with Specific Receptors (e.g., OCT1)

Carbetapentane engages with a variety of biological targets, demonstrating a complex pharmacological profile that extends to specific receptor systems and transporters. Among these, its interaction with the Organic Cation Transporter 1 (OCT1) is of particular interest due to its implications for drug disposition and potential drug-drug interactions.

Interaction with Organic Cation Transporter 1 (OCT1)

Research has identified Carbetapentane as an inhibitor of the human Organic Cation Transporter 1 (hOCT1), also known as SLC22A1 medchemexpress.comsalilab.orgresearchgate.netresearchgate.netnih.gov. OCT1 is a critical transporter primarily located in the liver, responsible for the uptake of a diverse range of endogenous compounds and xenobiotics. Its function is integral to the pharmacokinetics and metabolism of many drugs salilab.orgresearchgate.netnih.gov. Studies investigating the inhibitory effects of Carbetapentane on hOCT1 have utilized fluorescence-based assays, measuring the reduction in uptake of the probe substrate ASP+ in cells engineered to overexpress the transporter medchemexpress.com.

Further characterization of Carbetapentane's interaction with OCT1 has positioned it within a group of compounds whose inhibitory potency is significant in a clinical context. Specifically, Carbetapentane, along with other identified inhibitors such as carvedilol, erlotinib, griseofulvin, and ketoconazole, exhibited IC50 values that were at least 10% of their maximum plasma concentrations achieved at therapeutic doses salilab.orgresearchgate.netresearchgate.net. This finding suggests that Carbetapentane may have the potential to induce clinical drug-drug interactions when co-administered with OCT1 substrates, by altering their cellular uptake and systemic exposure salilab.orgresearchgate.net.

Other Receptor Interactions

In addition to its role as an OCT1 inhibitor, Carbetapentane is known to interact with several other receptor systems. It acts as an agonist at sigma-1 receptors, with reported inhibition constants (Ki) in the nanomolar range medchemexpress.commedchemexpress.comdrugbank.comncats.io. The compound also binds to sigma-2 receptors, albeit with a higher Ki value medchemexpress.commedchemexpress.com. Carbetapentane functions as a muscarinic antagonist medchemexpress.commedchemexpress.com and has been observed to bind to serotonin (B10506) 5-HT3 receptors medkoo.com. Furthermore, it interacts with kappa and mu-opioid receptors, contributing to its broader pharmacological activity drugbank.comdrugbank.comnih.gov.

Summary of Receptor and Transporter Interactions

The following table summarizes the documented interactions of Carbetapentane with various receptors and transporters:

Target Receptor/TransporterInteraction TypeAffinity/Potency (Representative Values)Citation(s)
Sigma-1 receptorAgonistKi: 41 nM medchemexpress.commedchemexpress.com, 75 nM drugbank.comncats.io medchemexpress.commedchemexpress.comdrugbank.comncats.iomedkoo.com
Sigma-2 receptorAgonistKi: 894 nM medchemexpress.commedchemexpress.com medchemexpress.commedchemexpress.com
Muscarinic acetylcholine (B1216132) receptorsAntagonistNot specified medchemexpress.commedchemexpress.com
Serotonin 5-HT3 receptorBinderNot specified medkoo.com
Kappa-opioid receptorActs onNot specified drugbank.comdrugbank.comnih.gov
Mu-opioid receptorActs onNot specified drugbank.comdrugbank.comnih.gov
Organic Cation Transporter 1 (OCT1)InhibitorIC50 values relative to plasma conc. medchemexpress.comsalilab.orgresearchgate.netresearchgate.netnih.gov

Compound Names Mentioned:

Carbetapentane

Carvedilol

Erlotinib

Griseofulvin

Ketoconazole

ASP+

Societal and Regulatory Aspects of Carbetapentane Use

Regulatory Status and Market Availability

Carbetapentane is a centrally acting non-opioid cough suppressant. nih.gov Historically, it was available as an over-the-counter (OTC) medication in the United States. nih.gov However, its regulatory status has since changed. Currently, carbetapentane is available only through prescription, typically as a component of combination drug products. nih.gov These formulations often include other active ingredients such as antihistamines, decongestants, or expectorants to treat a range of symptoms associated with cough and cold.

The shift from OTC to prescription status was a result of regulatory review by the U.S. Food and Drug Administration (FDA). The agency determined that there was insufficient evidence to classify carbetapentane as generally recognized as safe and effective for OTC use. nih.gov While it is not available for purchase without a prescription in the U.S., various combination products containing carbetapentane are marketed and sold with a doctor's prescription. nih.gov

Table 1: Regulatory and Market Status of Carbetapentane

AspectDetails
Current U.S. Regulatory Status Prescription Only
Historical U.S. Status Previously available Over-the-Counter (OTC)
Market Availability Available in combination with other medications
Common Formulations Oral suspensions, tablets

Historical FDA Withdrawals and Current Marketed Forms

In 1987, the U.S. Food and Drug Administration (FDA) ruled that carbetapentane was not generally recognized as safe and effective for over-the-counter (OTC) use as an antitussive. nih.gov This decision was based on a lack of sufficient data to establish its effectiveness at OTC dosages. nih.gov Consequently, carbetapentane was removed from the OTC market. nih.govnih.gov

More recently, the FDA has also withdrawn approval for all oral gel drug products containing carbetapentane citrate (B86180). researchgate.netmdpi.com Despite these withdrawals, carbetapentane continues to be available in the U.S. market in other forms. mdpi.comeditverse.com It is currently marketed as a prescription-only ingredient in a variety of combination drug products. nih.govucsf.edu These products are formulated as oral tablets and suspensions and are indicated for the relief of cough and other symptoms associated with conditions like the common cold, bronchitis, and asthma. ucsf.edusciepub.com

Some of the brand names of products that have contained carbetapentane, often in combination with other active ingredients, include Solotuss, Certuss, and Tussi-12. nih.govnih.gov

Public Health Considerations and Safety Profiles

The public health considerations for carbetapentane primarily revolve around its safety profile and potential for side effects and drug interactions. As a centrally acting agent, carbetapentane can cause central nervous system effects. Common side effects may include drowsiness, dizziness, and nausea. altusresearch.comnih.gov More severe, though less common, adverse effects can include confusion, hallucinations, and seizures. altusresearch.combasicmedicalkey.com

Given that carbetapentane is available in combination products, the safety profile of the entire formulation must be considered. These products often contain antihistamines, which can potentiate the sedative effects, and decongestants, which may have cardiovascular effects. ucsf.edusciepub.com The use of such combination products in pediatric and elderly populations requires caution, as these groups may be more susceptible to adverse effects. ucsf.edunih.gov

From a public health perspective, the potential for misuse or abuse, while not as prominent as with opioid-based antitussives, is a consideration for any centrally acting medication. The side effect profile also has implications for public safety, particularly concerning activities that require mental alertness, such as driving. basicmedicalkey.com

Table 2: Selected Public Health and Safety Information for Carbetapentane

ConsiderationDetails
Common Side Effects Drowsiness, dizziness, nausea, upset stomach. altusresearch.com
Serious Side Effects Confusion, hallucinations, seizures. basicmedicalkey.com
Key Drug Interactions MAO inhibitors, alcohol, sedatives, and other cold or allergy medications. sciepub.combasicmedicalkey.com
Populations Requiring Caution Children, the elderly, and individuals with certain medical conditions like glaucoma or heart disease. ucsf.edunih.gov

Ethical Considerations in Research and Clinical Application

The ethical landscape for the research and clinical application of carbetapentane is guided by established principles of medical ethics, though specific discussions focused solely on this compound are not prominent in the literature. Key ethical considerations can be extrapolated from general guidelines for pharmaceutical research and practice.

In the context of clinical research , the principles of respect for persons, beneficence, and justice are paramount. sciepub.com This includes ensuring that all participants in clinical trials involving carbetapentane provide voluntary and informed consent, are made fully aware of the potential risks and benefits, and have the right to withdraw from the study at any time without penalty. nih.govaltusresearch.com Given carbetapentane's central nervous system effects, researchers have an ethical obligation to carefully design studies to monitor for and manage any adverse neuropsychiatric events. altusresearch.combasicmedicalkey.com The selection of research subjects must be equitable, avoiding the exploitation of vulnerable populations. nih.goveditverse.com

From a clinical application standpoint, the marketing of carbetapentane in combination products raises ethical questions about rational prescribing and the potential for polypharmacy. nih.gov Prescribers have an ethical duty to ensure that the use of a combination product is justified and that the patient is not being exposed to unnecessary medications. basicmedicalkey.com There is also the consideration of the potential for misuse or abuse of drugs with central nervous system activity. nih.gov While carbetapentane is not a narcotic, its CNS effects warrant a level of clinical vigilance. basicmedicalkey.comnih.gov The ethical principle of non-maleficence (do no harm) requires that the potential benefits of cough suppression with a carbetapentane-containing product outweigh the potential risks of its side effects and drug interactions for each individual patient.

Q & A

Q. What are the primary pharmacological mechanisms of carbetapentane in cough suppression studies?

Carbetapentane’s antitussive effects are hypothesized to involve sigma-1 (σ-1) receptor modulation and NMDA receptor phosphorylation. For example, σ-1 receptor activation in the spinal dorsal horn upregulates NMDA receptor subunit NR1 phosphorylation at Ser897, which may influence cough reflex pathways . However, methodological limitations in early studies (e.g., combination therapies in citric acid aerosol challenge models) complicate isolating its single-agent efficacy . Standard approaches include in vitro receptor-binding assays (e.g., cloned σ-1 receptors in Xenopus oocytes) and in vivo models (e.g., kainate-induced seizures) to quantify dose-dependent effects .

Q. What experimental models are standard for evaluating carbetapentane’s effects on neuronal activity?

Common models include:

  • In vitro : Hippocampal pyramidal cell cultures to study Ca2+ channel inhibition , and Xenopus oocyte systems expressing nociceptin/orphanin FQ receptors to measure K+ current suppression (IC50: 9.0 mM for carbetapentane) .
  • In vivo : Kainate-induced seizure models in rodents, where carbetapentane reduces seizure severity via σ-1 receptor modulation .
  • Ex vivo : Spinal cord slices to assess NMDA receptor phosphorylation using Western blotting .

Advanced Research Questions

Q. How can researchers resolve contradictions in carbetapentane’s antitussive efficacy across clinical studies?

Discrepancies arise from poorly controlled early trials and combination therapies. To address this:

  • Study design : Use randomized, double-blind, placebo-controlled trials in patients with acute upper respiratory infections, as chronic cough models may not reflect target populations .
  • Methodology : Employ citric acid aerosol challenge with single-agent carbetapentane (15 mg dose) and compare against dextromethorphan or placebo. Ensure cough-counting techniques are standardized .
  • Data analysis : Apply multivariate regression to control for confounding variables (e.g., comorbidities, concurrent medications) .

Q. What methodological considerations are critical when assessing carbetapentane’s receptor binding affinities?

Key factors include:

  • Receptor specificity : Use cloned receptors (e.g., σ-1, NMDA, nociceptin) co-expressed with G-protein-coupled K+ channels to isolate binding kinetics .
  • Ligand competition assays : Compare carbetapentane’s IC50 against reference ligands (e.g., PRE-084 for σ-1 receptors) to quantify potency .
  • Functional assays : Measure downstream effects (e.g., NR1 phosphorylation, K+ current inhibition) to distinguish agonist/antagonist activity .

Q. How does carbetapentane’s σ-1 receptor modulation influence experimental outcomes in neuroprotection studies?

Carbetapentane’s σ-1 agonism delays neuronal apoptosis in ischemic models by upregulating NMDA receptor phosphorylation, which enhances synaptic plasticity. However, its effects are dose-dependent:

  • Low doses (≤10 μM) show minimal impact on NR1 phosphorylation .
  • High doses (≥30 μM) significantly increase pNR1-Ser897 expression, but variability exists due to incomplete pharmacokinetic profiling .
  • Control experiments : Co-administer σ-1 antagonists (e.g., BD-1047) to confirm receptor-specific effects .

Q. How should researchers design studies to isolate carbetapentane’s effects in combination therapies?

  • Step 1 : Conduct in vitro screens to identify synergistic/additive interactions (e.g., carbetapentane + dextromethorphan in seizure models) .
  • Step 2 : Use factorial ANOVA to analyze interaction effects in preclinical trials.
  • Step 3 : Validate findings in human cell lines (e.g., SH-SY5Y neurons) to bridge in vitro and clinical data .

Methodological Resources

  • Data contradiction analysis : Apply the Bradford Hill criteria to evaluate causality in antitussive studies .
  • Experimental controls : Include sham-operated animals in neuroprotection studies to account for surgical stress .
  • Statistical tools : Use non-linear regression (logistic equations) for dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentoxyverine
Reactant of Route 2
Reactant of Route 2
Pentoxyverine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.